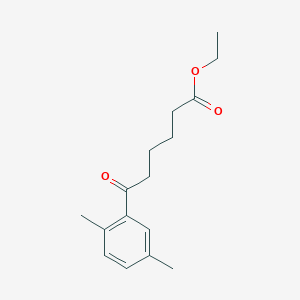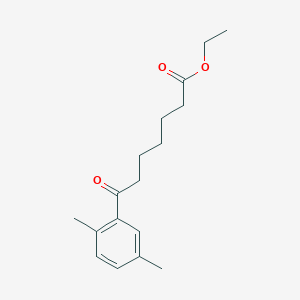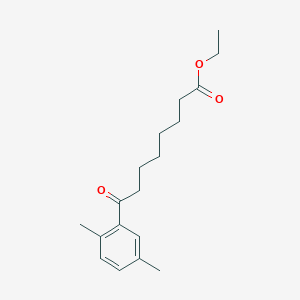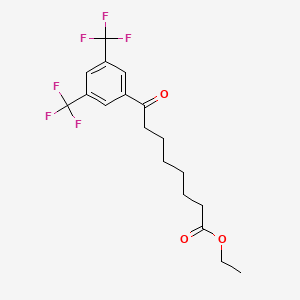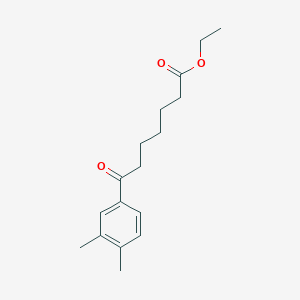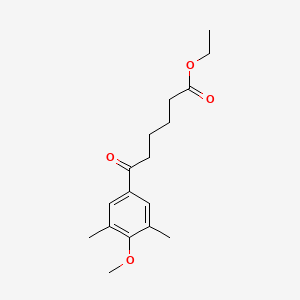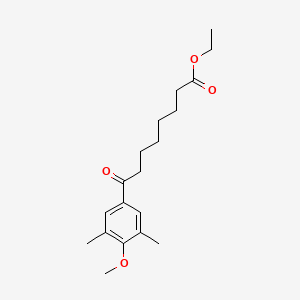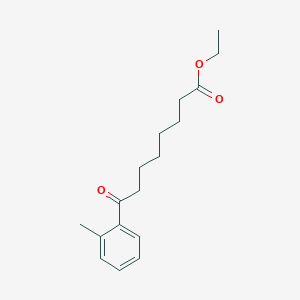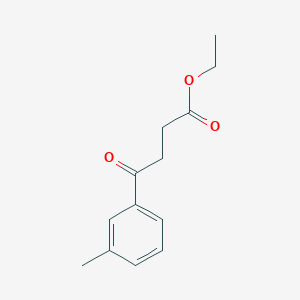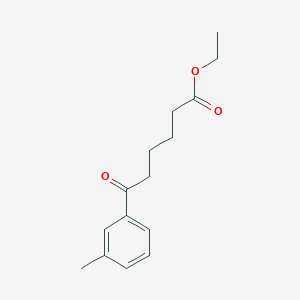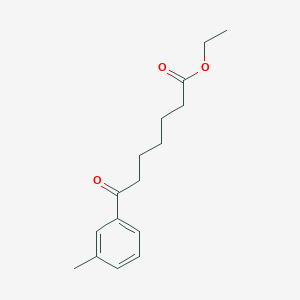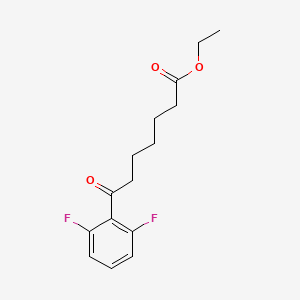
Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl (2,6-Difluorophenyl)acetate” is similar to the requested compound. It has a CAS Number of 680217-71-4 and a linear formula of C10 H10 F2 O2 .
Synthesis Analysis
A related compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized in 90% yield and crystallized by a slow evaporation technique .
Molecular Structure Analysis
The molecular structure of the synthesized (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters .
Chemical Reactions Analysis
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide upon varying solvent polarity were investigated using UV-vis spectrophotometry .
Applications De Recherche Scientifique
1. Polymorphism in Pharmaceutical Compounds
Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate and its related compounds have been extensively studied for their polymorphic forms, which are crucial in pharmaceutical sciences. Vogt et al. (2013) investigated two polymorphic forms of a closely related compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This research is significant for the development and quality control of pharmaceuticals Vogt et al., 2013.
2. Antiproliferative Activity in Cancer Research
Compounds structurally related to Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate have been synthesized and tested for their antiproliferative activity against cancer cells. Nurieva et al. (2015) reported the synthesis of derivatives exhibiting moderate cytotoxicity against human epithelial lung carcinoma cells, indicating the potential of these compounds in cancer treatment Nurieva et al., 2015.
3. Catalyst in Polymerization Processes
The compound has also been used in the synthesis of new titanium complexes, which were investigated as catalysts for ethylene polymerization. Matsugi et al. (2002) found that these complexes exhibit characteristics of living ethylene polymerization, which is crucial for producing polyethylenes with extremely narrow molecular weight distributions. This research contributes to the field of industrial polymer production Matsugi et al., 2002.
4. Synthesis of Chemical Intermediates
Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate and its derivatives are essential intermediates in synthesizing various chemicals. Xin-zhi (2006) described a process for synthesizing ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, highlighting the improvement in the process and yield of the final product. This research is significant for the chemical industry, particularly for manufacturing cilastatin Xin-zhi, 2006.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)15-11(16)7-6-8-12(15)17/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHCLKCHVPPWFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645628 |
Source


|
| Record name | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |
CAS RN |
898753-28-1 |
Source


|
| Record name | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

